

molecular weight and formula of 3,5-Dinitrosalicylaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dinitrosalicylaldehyde

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An In-Depth Technical Guide to **3,5-Dinitrosalicylaldehyde**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3,5-Dinitrosalicylaldehyde**, a pivotal reagent in synthetic and analytical chemistry. We delve into its fundamental physicochemical properties, outline a detailed and mechanistically-grounded synthesis protocol, and explore its significant applications in the development of catalysts, chromogenic substrates, and coordination complexes. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and validated experimental procedures to ensure technical accuracy and reproducibility.

Introduction to 3,5-Dinitrosalicylaldehyde

3,5-Dinitrosalicylaldehyde, with the IUPAC name 2-hydroxy-3,5-dinitrobenzaldehyde, is an aromatic aldehyde characterized by a salicylic aldehyde core functionalized with two nitro groups at positions 3 and 5 of the benzene ring.^[1] This specific arrangement of electron-withdrawing nitro groups and an electron-donating hydroxyl group, adjacent to a reactive aldehyde function, imparts unique chemical properties that make it a valuable precursor in various scientific domains.

The compound's utility stems from the electrophilic nature of its aldehyde carbon, which is highly susceptible to nucleophilic attack, and the coordinating capabilities of the phenolic

oxygen. These features are exploited in the synthesis of Schiff bases, the development of sensitive analytical reagents, and the construction of complex molecular architectures. This guide serves as a senior-level resource, elucidating not just the "how" but the "why" behind its synthesis and application, ensuring a robust understanding for its effective use in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for its successful application. **3,5-Dinitrosalicylaldehyde** is typically a pale yellow to orange crystalline powder.^[2] The key quantitative data are summarized below for ease of reference.

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₆	[1] [3] [4]
Molecular Weight	212.12 g/mol	[1] [4]
CAS Number	2460-59-5	[1] [3]
Melting Point	68-70 °C (lit.)	[3] [5]
Appearance	Pale yellow to orange crystalline powder	[2]
Solubility	Soluble in water (0.6 g/100 mL at 18°C)	[4] [5]
IUPAC Name	2-hydroxy-3,5-dinitrobenzaldehyde	[1]
Density	~1.721 g/cm ³ (Predicted)	[3] [4]

Synthesis and Purification

The synthesis of **3,5-Dinitrosalicylaldehyde** is most commonly achieved via a two-step nitration of salicylaldehyde.^[6] This process requires careful control of reaction conditions to achieve high yield and purity.

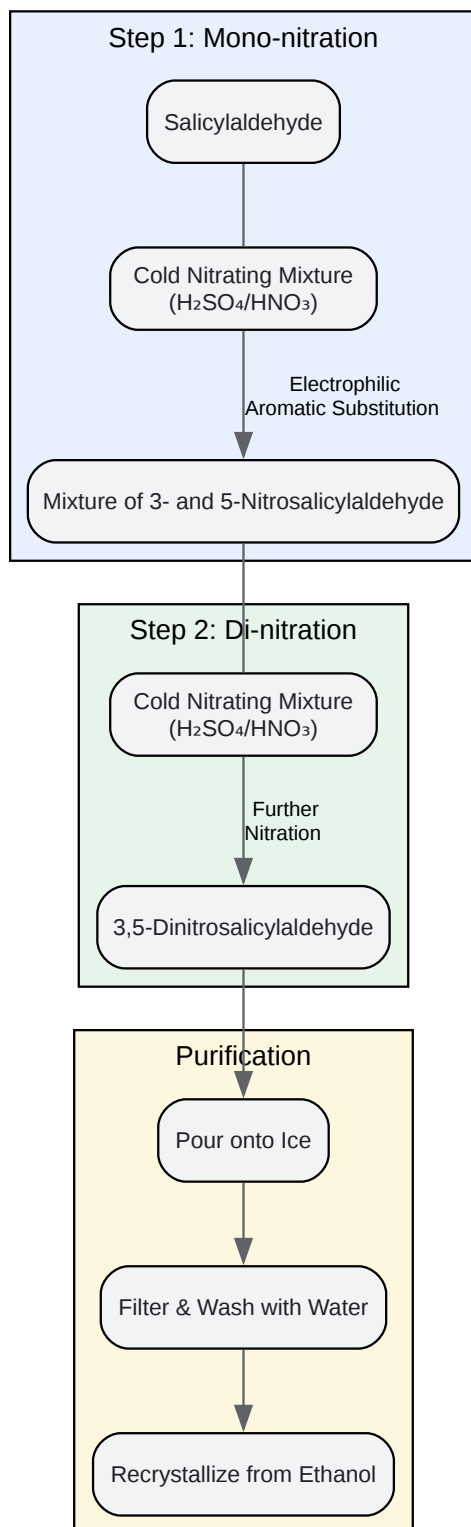
Reaction Mechanism and Rationale

The synthesis involves electrophilic aromatic substitution. The hydroxyl group of salicylaldehyde is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The initial nitration yields a mixture of 3-nitro- and 5-nitrosalicylaldehyde. This mixture is then subjected to a second, more forceful nitration to introduce the second nitro group, yielding the desired **3,5-dinitrosalicylaldehyde**.^[6]

Causality of Experimental Choices:

- **Use of a Cold Nitrating Mixture:** The nitration reaction is highly exothermic. Utilizing an ice-cold mixture of concentrated sulfuric and nitric acids is critical for controlling the reaction rate. This prevents thermal degradation of the starting material and unwanted side products, ensuring a cleaner reaction and higher yield.
- **Stepwise Nitration:** A direct, harsh nitration of salicylaldehyde can lead to oxidation of the aldehyde group. The two-step process allows for a more controlled introduction of the nitro groups, preserving the crucial aldehyde functionality.^[6]

Figure 1: Synthesis Workflow of 3,5-Dinitrosalicylaldehyde

[Click to download full resolution via product page](#)Caption: Figure 1: Synthesis Workflow of **3,5-Dinitrosalicylaldehyde**.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of a yellow solid with the correct melting point provides strong evidence of the target compound.

- **Preparation of Nitrating Mixture:** In a flask submerged in an ice-salt bath, slowly add 2 parts concentrated sulfuric acid (H_2SO_4) to 1 part concentrated nitric acid (HNO_3) with constant stirring. Maintain the temperature below 10°C .
- **First Nitration:** Dissolve salicylaldehyde in a minimum amount of concentrated sulfuric acid. Cool this solution in an ice bath. Slowly add the cold nitrating mixture dropwise to the salicylaldehyde solution, ensuring the temperature does not exceed 10°C .
- **Reaction Quench & Isolation:** After stirring for 30 minutes in the ice bath, pour the reaction mixture slowly onto a large volume of crushed ice.^[6] A solid precipitate (the mixture of mono-nitrated products) will form.
- **Intermediate Collection:** Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry the product.
- **Second Nitration:** Stir the collected mono-nitrated product with a fresh, ice-cold nitrating mixture (2:1 H_2SO_4 : HNO_3) for 30 minutes.^[6]
- **Final Isolation and Purification:** Pour the reaction mass onto crushed ice. The yellow solid of **3,5-Dinitrosalicylaldehyde** will precipitate. Filter the solid and wash extensively with cold water.
- **Recrystallization (Validation Step):** Recrystallize the crude product from ethanol. The appearance of yellow crystals which melt sharply at $68\text{--}70^\circ\text{C}$ validates the identity and purity of the final product.

Key Applications in Research and Development

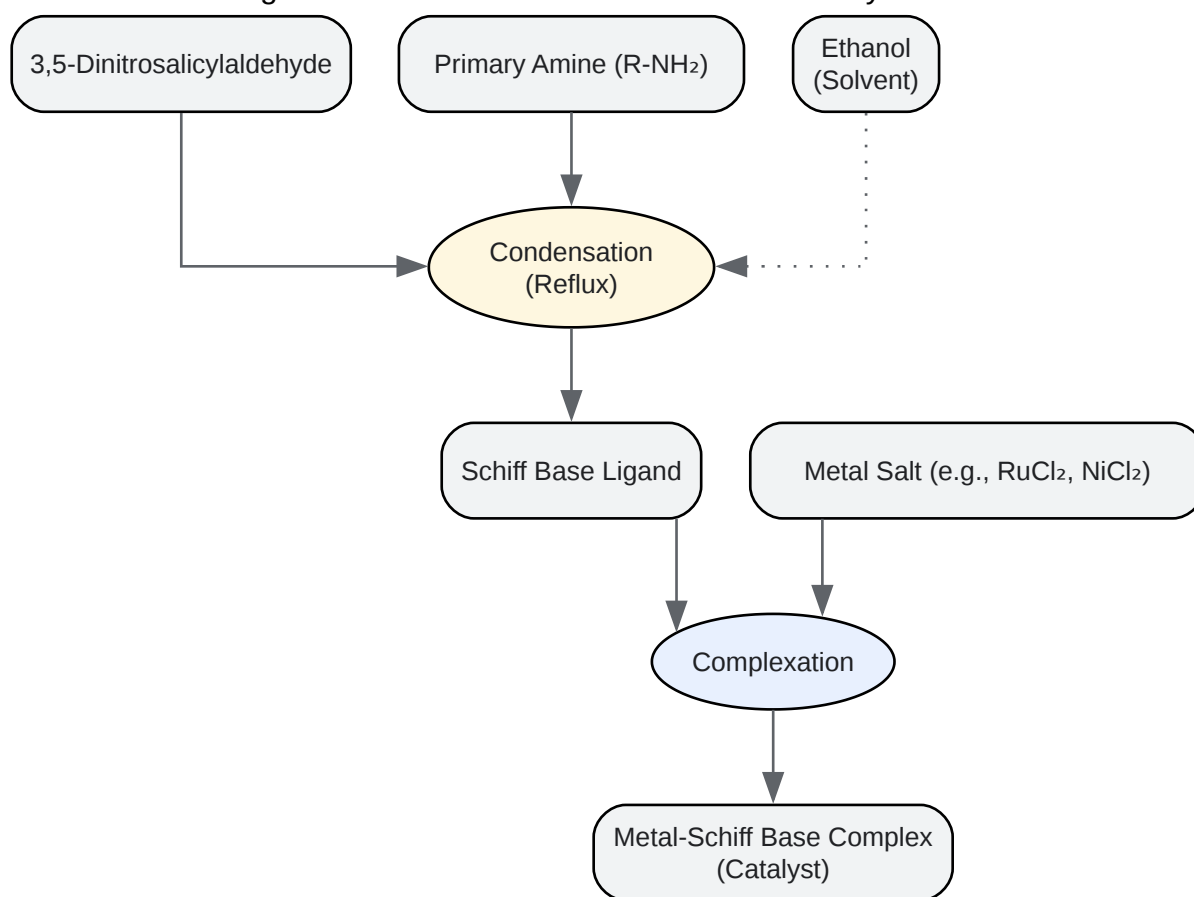
The specific functional group arrangement of **3,5-Dinitrosalicylaldehyde** makes it a versatile building block.

Synthesis of Schiff Bases for Catalysis

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry.

Expertise & Rationale: The resulting salicylaldimine ligands are bidentate, coordinating to metal centers through the phenolic oxygen and the imine nitrogen. The electron-withdrawing nitro groups on the aromatic ring significantly influence the electronic properties of the metal center in the final complex. This "tuning" is critical in catalysis, for instance, in developing Ruthenium(II) chiral Schiff base complexes for asymmetric synthesis or nickel(II) complexes for ethylene polymerization.[3]

Figure 2: General Workflow for Schiff Base Synthesis



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Caption: Figure 2: General Workflow for Schiff Base Synthesis.

Preparation of Chromogenic Substrates

3,5-Dinitrosalicylaldehyde has been employed to prepare chromogenic substrates for detecting proteinase activity.[3]

Mechanism Insight: The aldehyde can be used to label proteins like casein. When a proteinase cleaves the labeled protein, soluble, colored fragments are released. The dinitrophenyl group acts as a potent chromophore, allowing for the colorimetric quantification of enzymatic activity. This provides a direct, observable, and quantitative measure of proteinase function, which is invaluable in enzyme kinetics and drug screening assays.

Other Synthetic Applications

The compound also serves as a precursor in the synthesis of other valuable molecules, including:

- 3-Hydroxycoumarins: Important heterocyclic compounds with diverse biological activities.
- Hydrazone Derivatives: Used as precursors for N-heterocycles and have shown a wide range of pharmacological profiles, including antimicrobial and anti-inflammatory activities.[6]

Handling, Storage, and Safety Protocols

Trustworthiness in laboratory practice begins with a rigorous adherence to safety. **3,5-Dinitrosalicylaldehyde** is a hazardous substance and must be handled with appropriate care. [1][7]

Hazard Category	GHS Classification & Precautionary Statements
Skin Irritation	H315: Causes skin irritation.[1] P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation	H319: Causes serious eye irritation.[1] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]
Respiratory Irritation	H335: May cause respiratory irritation.[1] P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][7]

Personal Protective Equipment (PPE):

- Hand Protection: Wear impervious gloves (e.g., nitrile rubber).
- Eye Protection: Use chemical safety goggles or a face shield.
- Body Protection: Wear a lab coat.
- Respiratory Protection: Use a NIOSH-approved N95 dust mask or work in a well-ventilated fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from oxidizing agents.

First-Aid Measures:

- Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[7]

- Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician.[7]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[7]

Conclusion

3,5-Dinitrosalicylaldehyde is more than a simple chemical reagent; it is a versatile platform for innovation in chemistry. Its predictable reactivity, coupled with the tunable electronic nature imparted by its functional groups, provides chemists with a powerful tool for constructing complex molecules, catalysts, and analytical probes. By understanding the causality behind its synthesis and handling it with the respect its hazardous nature demands, researchers can safely and effectively unlock its full potential in their scientific endeavors.

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- To cite this document: BenchChem. [molecular weight and formula of 3,5-Dinitrosalicylaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217618#molecular-weight-and-formula-of-3-5-dinitrosalicylaldehyde]

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